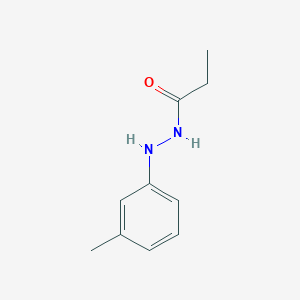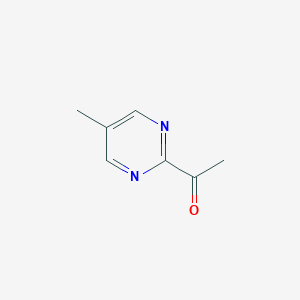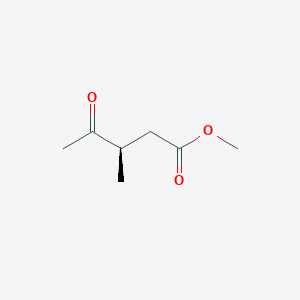
Methyl (3R)-3-methyl-4-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3R)-3-methyl-4-oxopentanoate, also known as MOP, is a chemical compound that belongs to the family of beta-ketoesters. It is an important intermediate in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and flavors. MOP has a unique structure that makes it an ideal candidate for a wide range of applications in the field of science and technology.
Mecanismo De Acción
The mechanism of action of Methyl (3R)-3-methyl-4-oxopentanoate is not well understood. However, it is believed to act as a nucleophile in various reactions. Methyl (3R)-3-methyl-4-oxopentanoate is also believed to be involved in the formation of enolates, which are important intermediates in the synthesis of various compounds.
Biochemical and Physiological Effects
Methyl (3R)-3-methyl-4-oxopentanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer cells. Methyl (3R)-3-methyl-4-oxopentanoate has also been shown to have anti-inflammatory effects and has been used in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl (3R)-3-methyl-4-oxopentanoate is its versatility. It can be used as a starting material in the synthesis of various compounds, making it an important intermediate in the field of organic synthesis. However, one of the limitations of Methyl (3R)-3-methyl-4-oxopentanoate is its high cost, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving Methyl (3R)-3-methyl-4-oxopentanoate. One area of research is the development of new methods for the synthesis of Methyl (3R)-3-methyl-4-oxopentanoate and its derivatives. Another area of research is the investigation of the mechanism of action of Methyl (3R)-3-methyl-4-oxopentanoate and its potential use in the treatment of various diseases. Finally, there is a need for further research into the biochemical and physiological effects of Methyl (3R)-3-methyl-4-oxopentanoate and its derivatives.
Métodos De Síntesis
Methyl (3R)-3-methyl-4-oxopentanoate can be synthesized by various methods, including the Claisen condensation reaction, the Michael addition reaction, and the aldol condensation reaction. The most commonly used method is the Claisen condensation reaction, which involves the reaction of ethyl acetoacetate with methyl bromoacetate in the presence of a strong base such as sodium ethoxide.
Aplicaciones Científicas De Investigación
Methyl (3R)-3-methyl-4-oxopentanoate has a wide range of applications in scientific research. It is used as a starting material in the synthesis of various compounds such as statins, which are used as cholesterol-lowering drugs. Methyl (3R)-3-methyl-4-oxopentanoate is also used in the synthesis of agrochemicals, flavors, and fragrances. In addition, Methyl (3R)-3-methyl-4-oxopentanoate is used in the preparation of chiral building blocks, which are important in the synthesis of various biologically active compounds.
Propiedades
Número CAS |
124686-28-8 |
|---|---|
Nombre del producto |
Methyl (3R)-3-methyl-4-oxopentanoate |
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
methyl (3R)-3-methyl-4-oxopentanoate |
InChI |
InChI=1S/C7H12O3/c1-5(6(2)8)4-7(9)10-3/h5H,4H2,1-3H3/t5-/m1/s1 |
Clave InChI |
DPWCQWVJGUAQCY-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](CC(=O)OC)C(=O)C |
SMILES |
CC(CC(=O)OC)C(=O)C |
SMILES canónico |
CC(CC(=O)OC)C(=O)C |
Sinónimos |
Pentanoic acid, 3-methyl-4-oxo-, methyl ester, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)
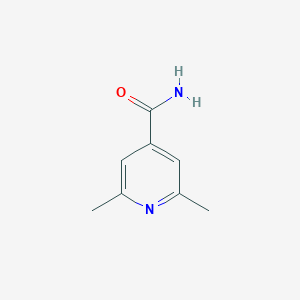
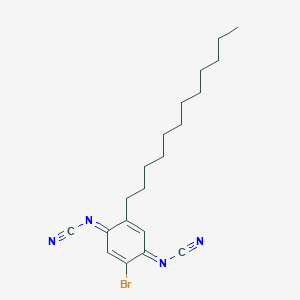

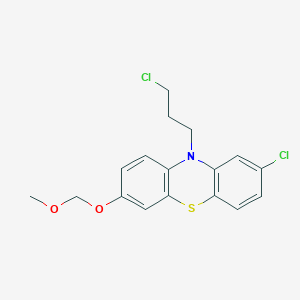
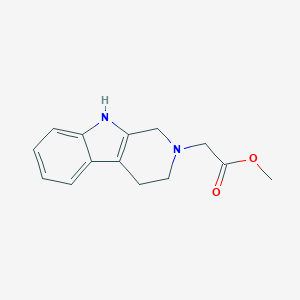
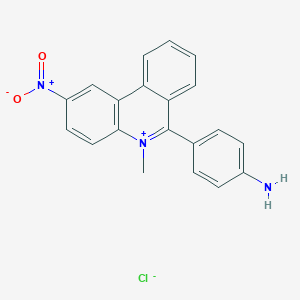
![1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol](/img/structure/B49268.png)


